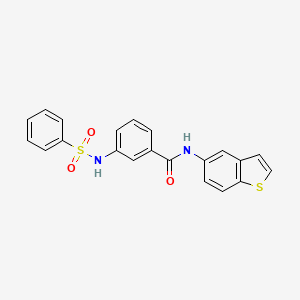

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BZB, and it is a potent inhibitor of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many types of cancer cells.

Scientific Research Applications

- T-817MA , a derivative of this compound, has been investigated for its neuroprotective effects. It attenuates amyloid-β (Aβ)-induced neurotoxicity, a hallmark of Alzheimer’s disease (AD). Additionally, T-817MA promotes neurite outgrowth in rat cultured central nervous system neurons . These findings suggest its potential for disease modification in neurodegenerative conditions.

- Benzo[1,2-b:4,5-b′]dithiophene (BDT) , a structural motif present in this compound, plays a crucial role in polymer materials used for PSCs. BDT-based polymers enhance power conversion efficiency (PCE) in solar cells, achieving 7–8% PCEs. Researchers continue to explore BDT-based materials for efficient photovoltaic applications .

- In the context of constructing dual acceptor copolymers, researchers have tuned sulfide oxidation in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) . This approach allows the creation of copolymers with varying sulfonyl groups. The A1–A2-type copolymer, derived from BDTT, exhibits promising properties .

- Beyond neuroprotection, T-817MA’s unique features make it a candidate for drug development. Its ability to alleviate oxidative stress and promote neurite growth suggests potential applications in various neurodegenerative diseases, including AD .

- The compound’s synthesis involves reduction reactions and activators. Researchers have explored efficient processes for producing derivatives like 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol. These optimized methods contribute to scalable production .

- BDT-based compounds find applications in organic electronics, including organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Their unique electronic properties make them valuable building blocks for designing functional materials .

Neuroprotection and Neurite Outgrowth

Polymer Solar Cells (PSCs)

Sulfide Oxidation Tuning

Drug Development and Disease Modification

Chemical Synthesis and Process Optimization

Materials Science and Organic Electronics

properties

IUPAC Name |

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c24-21(22-17-9-10-20-15(13-17)11-12-27-20)16-5-4-6-18(14-16)23-28(25,26)19-7-2-1-3-8-19/h1-14,23H,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHUJSQPGYIQFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2393344.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2393345.png)

![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393349.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2393364.png)

![4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2393365.png)

![methyl {3-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}acetate](/img/structure/B2393366.png)